molecular formula C14H21NO B1488800 {1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1249037-17-9

{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol

Cat. No.: B1488800
CAS No.: 1249037-17-9
M. Wt: 219.32 g/mol
InChI Key: YMNVUQAEKIZXBA-UHFFFAOYSA-N
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Description

{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol is a compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, structured to provide a comprehensive understanding.

Chemical Structure and Properties

  • Chemical Formula : C14H21NO
  • Molecular Weight : 219.33 g/mol
  • CAS Number : 62373132

The compound features a pyrrolidine ring substituted with a 3,4-dimethylphenylmethyl group and a methanol group. This unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, leading to various physiological effects. The precise pathways and interactions are still under investigation but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has potential as a ligand for various receptors, influencing signal transduction processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Properties : Preliminary studies suggest that the compound may possess pain-relieving properties.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation in various models.
  • Cytotoxic Activity : Studies have indicated that it may exhibit cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated analgesic effects in rodent models, with a significant reduction in pain response compared to controls.
Study 2Showed anti-inflammatory effects in vitro, reducing cytokine production in macrophages.
Study 3Investigated cytotoxicity against cancer cell lines (e.g., HT29), revealing an IC50 value indicating effective growth inhibition.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructureKey Activity
{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanolDifferent substitution patternSimilar analgesic properties but varied potency
{1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl}methanolContains a benzoyl groupExhibits strong anti-inflammatory activity

Future Directions in Research

Further investigations are needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Areas for future research include:

  • In Vivo Studies : To assess the pharmacokinetics and long-term effects.
  • Mechanistic Studies : To clarify the specific molecular targets and pathways involved.
  • Clinical Trials : To evaluate safety and efficacy in human populations.

Properties

IUPAC Name

[1-[(3,4-dimethylphenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-3-4-13(7-12(11)2)8-15-6-5-14(9-15)10-16/h3-4,7,14,16H,5-6,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNVUQAEKIZXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCC(C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.